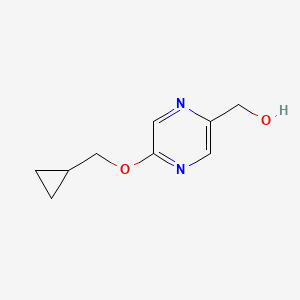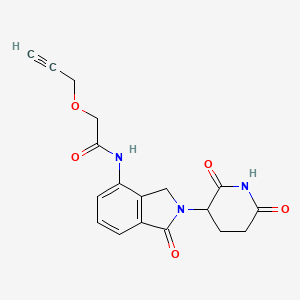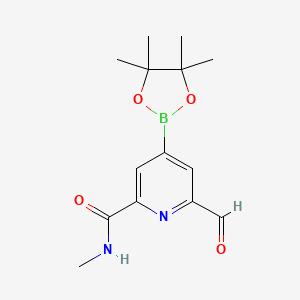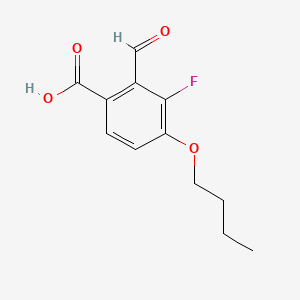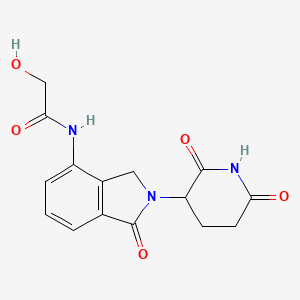
Lenalidomide-CO-C1-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-CO-C1-OH, commonly known as Lenalidomide, is a derivative of thalidomide with significant therapeutic applications. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide exhibits immunomodulatory, antiangiogenic, and antineoplastic properties, making it a versatile compound in medical research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced to produce Lenalidomide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation .
Industrial Production Methods
Industrial production of Lenalidomide often involves optimizing the synthesis process to achieve higher yields and purity. Techniques such as design of experiments (DoE) are employed to refine the reaction conditions and improve efficiency . The use of pharmaceutically acceptable salts, like hydrochloride, can enhance the stability and bioavailability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form hydroxylated derivatives.
Reduction: The nitro precursor of Lenalidomide is reduced to form the active compound.
Substitution: Halogenation and other substitution reactions can modify the structure of Lenalidomide to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon, hydrogen gas.
Substituting agents: Halogens like bromine and chlorine.
Major Products
The major products formed from these reactions include various derivatives of Lenalidomide, which can have enhanced therapeutic properties or reduced side effects .
Wissenschaftliche Forschungsanwendungen
Lenalidomide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and immune modulation.
Medicine: Widely used in the treatment of hematologic malignancies, such as multiple myeloma and myelodysplastic syndromes
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the activity of T cells and natural killer cells, and modulates cytokine production.
Antiangiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Antineoplastic: Induces apoptosis in cancer cells by targeting specific molecular pathways, such as the cereblon E3 ubiquitin ligase complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of Lenalidomide, known for its immunomodulatory and antiangiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar therapeutic applications but different potency and side effect profiles.
Uniqueness of Lenalidomide
Lenalidomide is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader range of applications and is more effective in treating certain hematologic malignancies .
Eigenschaften
Molekularformel |
C15H15N3O5 |
|---|---|
Molekulargewicht |
317.30 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C15H15N3O5/c19-7-13(21)16-10-3-1-2-8-9(10)6-18(15(8)23)11-4-5-12(20)17-14(11)22/h1-3,11,19H,4-7H2,(H,16,21)(H,17,20,22) |
InChI-Schlüssel |
UPWMUQWEFLDIIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


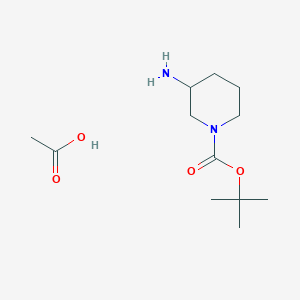
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
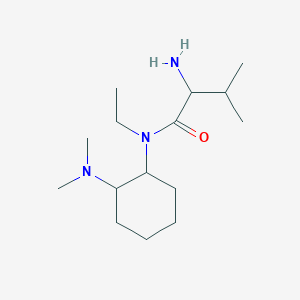

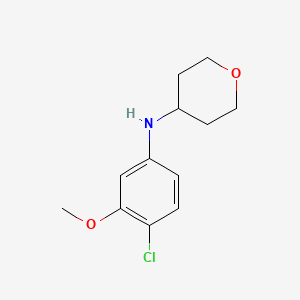
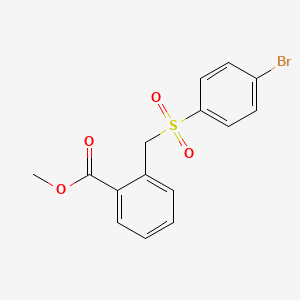
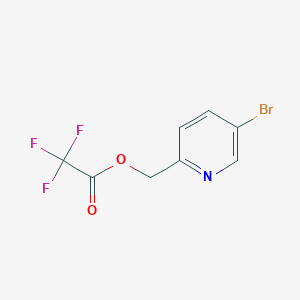
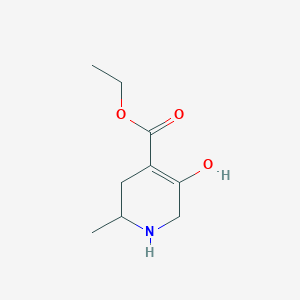
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
